Scientific Field: Oncology
Methods of Application: PF-03814735 is administered orally. In intact cells, the inhibitory activity of PF-03814735 on the Aurora1 and Aurora2 kinases reduces levels of phospho-Aurora1, phosphohistone H3, and phospho-Aurora2 .
Results or Outcomes: PF-03814735 produces a block in cytokinesis, resulting in inhibition of cell proliferation and the formation of polyploid multinucleated cells . Once-daily oral administration of PF-03814735 to mice bearing human xenograft tumors produces a reduction in phosphohistone H3 in tumors at doses that are tolerable and that result in significant inhibition of tumor growth .
Scientific Field: Pulmonology
Application Summary: PF-03814735 has been shown to be particularly sensitive towards inhibiting the growth of small cell lung cancer (SCLC) cell lines and other tumors driven by the Myc family genes .
Methods of Application: PF-03814735 is administered orally. The status of the Myc gene family and retinoblastoma pathway members significantly correlated with the efficacy of PF-03814735 .
Results or Outcomes: In vivo experiments with two SCLC xenograft models confirmed the sensitivity of Myc gene-driven models to PF-03814735 . The results suggest that SCLC and other malignancies driven by the Myc family genes may be suitable indications for treatment by Aurora B kinase inhibitors .
Scientific Field: Cell Biology
Application Summary: The Aurora family of serine/threonine kinases, which PF-03814735 inhibits, plays a key role in the regulation of mitosis. This is essential for proper chromosome segregation and cell division .
Results or Outcomes: PF-03814735 produces a block in cytokinesis, resulting in inhibition of cell proliferation and the formation of polyploid multinucleated cells . The predominant biochemical effects in cellular assays are consistent with inhibition of Aurora kinases .
Scientific Field: Biochemistry
Application Summary: PF-03814735 is a reversible inhibitor of both Aurora A and B kinases with IC50 values of 0.8 and 5 nM, respectively, in in vitro activity assays . It also inhibits the kinases FLT1, FAK, TrkA, Met, and FGFR1 .
Methods of Application: PF-03814735 is administered orally. It inhibits cell proliferation of HCT116, HL-60, A549, and H125 tumor cell lines with IC50 values ranging from 42-150 nM .
Results or Outcomes: PF-03814735 shows in vivo efficacy in an HCT116 tumor xenograft mouse model . It has been shown to be particularly sensitive towards inhibiting the growth of small cell lung cancer cell lines and other tumors driven by the Myc family genes .
PF-03814735 is a novel small molecule that acts as a reversible inhibitor of Aurora kinases A and B, which are critical for proper chromosome segregation during cell division. Its chemical structure is described as N-{2-[6-(4-Cyclobutylamino-5-trifluoromethyl-pyrimidine-2-ylamino)-(1S,4R)-1,2,3,4-tetrahydro-1,4-epiazano-naphthalen-9-yl]-2-oxo-ethyl}-acetamide. This compound has demonstrated significant potential in preclinical studies and is currently undergoing phase I clinical trials for the treatment of advanced solid tumors .
PF-03814735 primarily functions through its interaction with Aurora kinases A and B. It exhibits ATP-competitive inhibition, with IC50 values of approximately 0.8 nM for Aurora B and 5 nM for Aurora A . The inhibition leads to a block in cytokinesis, resulting in the formation of polyploid multinucleated cells. The compound also reduces levels of phosphorylated histone H3 and induces apoptosis in various cancer cell lines .
The biological activity of PF-03814735 has been characterized by its ability to inhibit cell proliferation across multiple cancer cell lines, particularly in small cell lung cancer models. In sensitive cell lines, treatment with PF-03814735 correlates with decreased histone H3 phosphorylation and increased polyploidization, consistent with the inhibition of Aurora B activity . In vivo studies have shown that oral administration of PF-03814735 results in significant tumor growth inhibition in xenograft models .
PF-03814735 was synthesized at Pfizer Global Research and Development using established organic synthesis techniques. The synthesis involves multiple steps to construct the complex structure featuring a cyclobutylamino group and a trifluoromethyl-pyrimidine moiety. Specific details regarding the reaction conditions and purification methods are typically proprietary but follow standard practices in pharmaceutical development .
PF-03814735 is primarily being investigated for its applications in oncology, particularly for treating advanced solid tumors. Its mechanism of action positions it as a candidate for combination therapies, especially with other chemotherapeutic agents like docetaxel, where it has shown additive effects on tumor growth inhibition . Furthermore, ongoing research aims to identify predictive biomarkers for patient sensitivity to this compound.
Studies have indicated that the efficacy of PF-03814735 may be influenced by the genetic background of tumors. For instance, small cell lung cancer lines exhibiting activation or amplification of Myc family genes have shown heightened sensitivity to treatment . The interactions between PF-03814735 and other cellular pathways are still under investigation, with ongoing efforts to elucidate its full pharmacological profile.
PF-03814735 belongs to a class of Aurora kinase inhibitors that includes several structurally and functionally related compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Target Kinases | IC50 (nM) | Clinical Status | Unique Features |
---|---|---|---|---|
PF-03814735 | Aurora A/B | 0.8/5 | Phase I clinical trials | Orally bioavailable; significant effects on polyploidy |
AZD1152 | Aurora B | 0.5 | Phase II clinical trials | Selective for Aurora B; induces apoptosis in hematologic malignancies |
MK-0457 | Aurora A/B | 5 | Phase I clinical trials | Broad spectrum kinase inhibitor; affects multiple pathways |
VX-680 | Aurora A/B | 10 | Discontinued | Early-stage development; notable for strong antiproliferative effects |
PF-03814735 stands out due to its specific potency against both Aurora kinases A and B while being orally bioavailable, which facilitates its use in clinical settings compared to other compounds that may require intravenous administration or have limited bioavailability .
The design of PF-03814735 represents a strategic application of pyrimidine-based scaffold chemistry for aurora kinase inhibition [8]. The compound features a trifluoromethylpyrimidine core structure with the IUPAC name N-{2-[(1R,8S)-4-{[4-(cyclobutylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino}-11-azatricyclo[6.2.1.0^{2,7}]undeca-2(7),3,5-trien-11-yl]-2-oxoethyl}acetamide [1] [3]. The molecular formula C23H25F3N6O2 with a molecular weight of 474.48 daltons reflects the incorporation of key structural elements optimized for aurora kinase binding [2] [6].
The pyrimidine scaffold in PF-03814735 was specifically chosen based on structure-activity relationship explorations at the C2 and C4 positions of the pyrimidine ring system [8]. Pyrimidine derivatives serve as adenine-like scaffolds that can form critical hydrogen bonds with amino acid residues in the hinge region of aurora kinases [10] [21]. The 2,4-diaminopyrimidine pharmacophore enables optimal binding interactions through hydrogen bonding networks with the kinase active site [21] [22].
The trifluoromethyl substituent at the 5-position of the pyrimidine ring was incorporated to enhance binding affinity and selectivity [4] [8]. This electron-withdrawing group modulates the electronic properties of the pyrimidine ring while providing favorable van der Waals interactions with the protein binding pocket [8] [15]. The cyclobutylamino group at the 4-position was selected through systematic structure-activity relationship studies to optimize kinase selectivity and potency [4] [8].
The synthesis of PF-03814735 follows established medicinal chemistry protocols for pyrimidine-based kinase inhibitors, involving multi-step reaction sequences characteristic of heterocyclic drug synthesis [15] [16]. The synthetic approach begins with the construction of the trifluoromethylpyrimidine core, utilizing ethyl trifluoroacetoacetate as a key starting material [15] [16].
The initial synthetic steps involve the formation of the pyrimidine ring through condensation reactions between trifluoromethyl-containing building blocks and appropriate nitrogen nucleophiles [15] [16]. Ethyl 4,4,4-trifluoro-3-oxobutanoate serves as a crucial intermediate for incorporating the trifluoromethyl functionality into the pyrimidine scaffold [16]. The synthesis proceeds through cyclocondensation reactions that establish the pyrimidine ring system with the desired substitution pattern [15] [16].
Subsequent synthetic transformations involve the introduction of the cyclobutylamino substituent through nucleophilic aromatic substitution reactions [17] [18]. The regioselective functionalization of the dichloropyrimidine intermediate requires careful control of reaction conditions to achieve the desired substitution pattern [17] [18]. The final coupling steps involve the attachment of the azatricyclic moiety through amide bond formation reactions [4] [15].
The synthesis incorporates standard medicinal chemistry techniques including protection-deprotection strategies and purification protocols to achieve the target compound in sufficient purity for biological evaluation [15] [16]. Reaction optimization focuses on maximizing yields while minimizing the formation of regioisomeric byproducts [15] [17].
The synthetic pathway to PF-03814735 involves several critical intermediate compounds that require careful optimization for efficient synthesis [15] [16]. The 2,4-dichloropyrimidine intermediate represents a key branching point in the synthesis, where regioselective nucleophilic substitution determines the final substitution pattern [17] [18].
Intermediate Type | Key Features | Optimization Challenges |
---|---|---|
Trifluoromethylpyrimidine precursor | Contains CF3 group at 5-position | Regioselectivity in ring formation |
Dichloropyrimidine intermediate | Two reactive chlorine atoms | Selective displacement of chlorides |
Cyclobutylamino derivative | Strained ring amine nucleophile | Nucleophilicity and steric hindrance |
Azatricyclic coupling partner | Complex bridged ring system | Coupling efficiency and purification |
The optimization of reaction conditions focuses on achieving high regioselectivity in the nucleophilic substitution reactions [17] [18]. Temperature control, solvent selection, and base choice significantly impact the ratio of desired to undesired regioisomers [17] [18]. The use of N-methylpiperazine as a nucleophile demonstrates high regioselectivity favoring C-4 substitution over C-2 substitution in pyrimidine substrates [17].
Reaction optimization studies reveal that the order of nucleophilic substitution steps critically affects the overall synthetic efficiency [17] [18]. The preferential substitution at the 4-position of 2,4-dichloropyrimidines by amine nucleophiles provides a strategic advantage for controlling the substitution pattern [17] [18]. Solvent effects play a crucial role in determining reaction rates and selectivity, with polar aprotic solvents generally favoring nucleophilic aromatic substitution reactions [17] [26].
The structure-activity relationship studies for PF-03814735 reveal critical substituent modifications that enhance aurora kinase binding affinity and selectivity [4] [8]. The trifluoromethyl group at the 5-position of the pyrimidine ring contributes significantly to the binding potency, with IC50 values of 0.8 nanomolar for Aurora A and 5 nanomolar for Aurora B [4] [5].
The cyclobutylamino substituent at the 4-position provides optimal steric and electronic properties for kinase binding [4] [8]. Structure-activity relationship studies demonstrate that the cyclobutyl ring size represents an optimal balance between binding affinity and selectivity [14] [22]. Larger ring systems such as cyclohexyl groups show reduced binding affinity due to steric clashes with the kinase active site [14] [22].
Kinase Target | IC50 Value (nanomolar) | Selectivity Index |
---|---|---|
Aurora A | 0.8 ± 0.6 | Primary target |
Aurora B | 5 ± 3 | Secondary target |
Flt1 | 10 | 12.5-fold selectivity |
FAK | 22 | 27.5-fold selectivity |
TrkA | 30 | 37.5-fold selectivity |
The azatricyclic bridge system contributes to the overall binding geometry and provides additional contact points with the kinase active site [4] [8]. The stereochemistry of the bridged ring system is critical for maintaining the optimal binding conformation [1] [3]. The acetamide linker provides flexibility while maintaining the proper spatial relationship between the pyrimidine pharmacophore and the azatricyclic moiety [4] [8].
Modifications to the trifluoromethyl group significantly impact binding affinity, with other electron-withdrawing groups showing reduced potency [9] [22]. The unique properties of the trifluoromethyl substituent, including its lipophilicity and electron-withdrawing character, contribute to the exceptional binding affinity observed for PF-03814735 [9] [22]. The position of halogen substituents on aromatic rings proves crucial for aurora kinase activity and binding selectivity [9] [22].
The synthesis of PF-03814735 presents significant regioselectivity challenges in the formation and functionalization of the pyrimidine ring system [17] [18]. The construction of 2,4-disubstituted pyrimidines requires careful control of reaction conditions to achieve the desired substitution pattern while minimizing the formation of undesired regioisomers [17] [18].
Nucleophilic aromatic substitution reactions on dichloropyrimidine substrates exhibit inherent regioselectivity preferences that can be exploited for synthetic advantage [17] [18]. The 4-position of 2,4-dichloropyrimidines shows greater reactivity toward nucleophilic attack compared to the 2-position, particularly with amine nucleophiles [17] [18]. This reactivity difference stems from the electronic effects of the pyrimidine nitrogen atoms and the differential stabilization of the intermediate complexes [17] [18].
The regioselectivity of heterocyclic ring formation reactions depends critically on the electronic properties of the substituents and the reaction conditions employed [17] [18]. Intramolecular cyclization reactions require precise control of the reaction pathway to favor the desired ring closure over alternative cyclization modes [18]. The formation of imidazo[1,2-a]pyrimidines through cascade reactions demonstrates the importance of regioselective C-N bond formation in heterocyclic synthesis [18].
Solvent effects significantly influence the regioselectivity of nucleophilic substitution reactions on pyrimidine substrates [17] [26]. Polar protic solvents can stabilize charged intermediates and influence the reaction pathway, while polar aprotic solvents favor different substitution patterns [17] [26]. Temperature control proves essential for maintaining regioselectivity, as higher temperatures can lead to thermodynamic equilibration and loss of kinetic selectivity [17] [26].